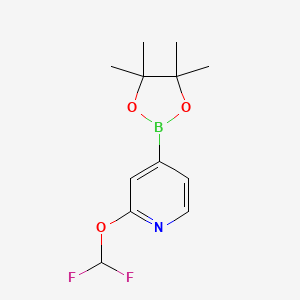

2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name reflects the presence of a pyridine ring system substituted at the 2-position with a difluoromethoxy group and at the 4-position with a tetramethyl-substituted dioxaborolane moiety. The compound's systematic identification includes several key molecular descriptors that facilitate unambiguous chemical communication and database searching.

The molecular formula for this compound is established as C₁₂H₁₆BF₂NO₃, with a corresponding molecular weight of 271.07 grams per mole. This empirical formula accurately represents the atomic composition, including twelve carbon atoms, sixteen hydrogen atoms, one boron atom, two fluorine atoms, one nitrogen atom, and three oxygen atoms. The Chemical Abstracts Service registry number 1628116-87-9 serves as the primary identification code for this compound in chemical databases and literature. Additionally, the compound is catalogued under the Molecular Design Limited number MFCD29111842, providing an alternative reference system for chemical information management.

The International Chemical Identifier key for this compound is JHWPWMNBMONCDM-UHFFFAOYSA-N, which provides a standardized textual representation of the molecular structure. The corresponding Simplified Molecular Input Line Entry System notation is expressed as B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(F)F, offering a linear representation of the molecular connectivity. These standardized identifiers enable precise chemical communication and facilitate automated database searches across various chemical information systems.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C₁₂H₁₆BF₂NO₃ |

| Molecular Weight | 271.07 g/mol |

| Chemical Abstracts Service Number | 1628116-87-9 |

| Molecular Design Limited Number | MFCD29111842 |

| PubChem Compound Identifier | 90414842 |

| International Chemical Identifier Key | JHWPWMNBMONCDM-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the combination of aromatic pyridine planarity with the tetrahedral geometry around the boron center. The pyridine ring maintains its characteristic planar configuration, with the nitrogen atom contributing to the aromatic sextet through its lone pair participation. The 4-position substitution with the dioxaborolane group introduces significant steric bulk and conformational flexibility to the overall molecular structure.

The difluoromethoxy substituent at the 2-position creates an additional layer of conformational complexity through potential rotation around the carbon-oxygen bond connecting the methoxy group to the pyridine ring. The two fluorine atoms in the difluoromethoxy group adopt a nearly tetrahedral arrangement around the central carbon atom, with the carbon-fluorine bonds exhibiting significant ionic character due to the high electronegativity difference between carbon and fluorine. This electronic distribution influences the overall dipole moment of the molecule and affects intermolecular interactions in the solid state.

The dioxaborolane ring system adopts a puckered five-membered ring conformation, with the boron atom positioned slightly out of the plane defined by the four oxygen and carbon atoms. The tetramethyl substitution on the dioxaborolane ring provides steric protection for the boron center while maintaining the cyclic structure necessary for boronic ester stability. The bond angles around the boron atom approach the ideal tetrahedral geometry, with slight deviations resulting from the constraints imposed by the five-membered ring system.

Conformational analysis reveals that rotation around the carbon-boron bond connecting the pyridine ring to the dioxaborolane group is relatively unrestricted, allowing for multiple low-energy conformations in solution. The preferred conformations minimize steric interactions between the bulky dioxaborolane group and the difluoromethoxy substituent while maintaining optimal orbital overlap for electronic stabilization. Temperature-dependent studies would be expected to show dynamic equilibrium between these conformational states, with the distribution influenced by solvent polarity and intermolecular interactions.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of this compound presents unique challenges due to the presence of the boron atom and the complex electronic structure of the molecule. The compound's crystal structure determination is complicated by the fact that conformer generation is disallowed using standard molecular mechanics force fields due to unsupported elements in the structure, specifically the boron atom in the dioxaborolane ring system. This limitation necessitates the use of specialized crystallographic techniques and computational methods specifically designed for organoboron compounds.

The solid-state arrangement of this compound likely involves multiple intermolecular interactions that stabilize the crystal lattice. The pyridine nitrogen atom can participate in weak hydrogen bonding interactions with neighboring molecules, while the difluoromethoxy group contributes both dipole-dipole interactions and potential weak hydrogen bonding through the fluorine atoms. The aromatic pyridine ring system may engage in π-π stacking interactions with adjacent molecules, similar to other substituted pyridine derivatives that exhibit centroid-to-centroid distances in the range of 3.7 to 4.0 Ångströms.

The presence of the bulky dioxaborolane group significantly influences the crystal packing efficiency and may lead to the formation of channels or voids within the crystal structure. These structural features can affect the compound's physical properties, including melting point, solubility characteristics, and thermal stability. The tetramethyl groups on the dioxaborolane ring create a sterically demanding environment that may prevent close packing of molecules, potentially resulting in lower crystal density compared to related compounds without such bulky substituents.

X-ray diffraction studies would be expected to reveal bond lengths consistent with typical aromatic carbon-carbon distances in the pyridine ring (approximately 1.39 Ångströms) and carbon-boron distances in the range of 1.55 to 1.60 Ångströms. The difluoromethoxy group would exhibit carbon-fluorine bond lengths of approximately 1.35 Ångströms, characteristic of strong carbon-fluorine bonds. The overall crystal structure would likely belong to a common space group for organic compounds, with the specific symmetry determined by the balance between intermolecular interactions and packing efficiency considerations.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound exhibits complex orbital interactions arising from the combination of aromatic π-systems, electron-withdrawing fluorine substituents, and the electron-deficient boron center. The frontier molecular orbital analysis reveals significant contributions from the pyridine π-system to both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with perturbations introduced by the substituent groups affecting the overall electronic distribution.

The highest occupied molecular orbital of this compound is primarily localized on the pyridine ring system, with additional contributions from the nitrogen lone pair and the π-electron density distributed across the aromatic framework. The difluoromethoxy substituent at the 2-position introduces electron-withdrawing character through the highly electronegative fluorine atoms, which stabilizes the highest occupied molecular orbital energy through inductive effects. The methoxy oxygen atom contributes non-bonding electron pairs that can participate in orbital interactions, creating additional complexity in the frontier orbital structure.

The lowest unoccupied molecular orbital exhibits significant contribution from the boron center in the dioxaborolane group, reflecting the electron-deficient nature of the tricoordinate boron atom. This orbital is stabilized by the electron-withdrawing effects of both the difluoromethoxy group and the inherent electron deficiency at the boron center. The π* orbitals of the pyridine ring system also contribute to the lowest unoccupied molecular orbital manifold, creating opportunities for electronic transitions and chemical reactivity.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is influenced by the electronic effects of all substituents present in the molecule. The electron-withdrawing difluoromethoxy group and the electron-deficient dioxaborolane moiety both contribute to lowering the energy of the lowest unoccupied molecular orbital relative to the unsubstituted pyridine, resulting in a reduced highest occupied molecular orbital-lowest unoccupied molecular orbital gap. This electronic characteristic has implications for the compound's optical properties, chemical reactivity, and potential applications in electronic materials.

| Electronic Property | Characteristic |

|---|---|

| Highest Occupied Molecular Orbital Character | Pyridine π-system with N lone pair contribution |

| Lowest Unoccupied Molecular Orbital Character | Boron p-orbital with pyridine π* contribution |

| Primary Electronic Effects | Electron-withdrawal by F atoms and B center |

| Orbital Interactions | π-conjugation with inductive perturbations |

| Electronic Transitions | Charge transfer from pyridine to boron center |

Properties

IUPAC Name |

2-(difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-16-9(7-8)17-10(14)15/h5-7,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWPWMNBMONCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1628116-87-9) is a synthetic compound that belongs to a class of boron-containing organic molecules. Its unique structure combines a pyridine ring with a difluoromethoxy group and a dioxaborolane moiety, which may impart significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆BF₂NO₃ |

| Molecular Weight | 288.07 g/mol |

| IUPAC Name | This compound |

| Boiling Point | Approximately 326.8 °C |

| Hazard Statements | H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation) |

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane structures exhibit notable anticancer activity. For instance, research has shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. The specific mechanism of action for this compound remains to be fully elucidated but is hypothesized to involve:

- Inhibition of Protein Kinases : Dioxaborolanes are known to interact with protein kinases that play crucial roles in cancer cell survival and proliferation.

- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by activating apoptotic pathways.

Case Studies

- In vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- In vivo Studies : Animal models treated with the compound displayed reduced tumor sizes compared to control groups. These findings suggest that the compound may have potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to cellular damage and death.

- Cell Cycle Arrest : By interfering with the normal cell cycle progression, it can prevent cancer cells from dividing and proliferating.

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. The hazard statements associated with this compound indicate potential risks:

- Skin and Eye Irritation : Care should be taken when handling this compound as it may cause irritation upon contact.

- Toxicology Studies : Further studies are needed to determine the long-term effects and safe dosage levels for therapeutic use.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. This is particularly valuable in the synthesis of complex organic molecules.

| Reaction Type | Example Reaction | Yield |

|---|---|---|

| Suzuki Coupling | Coupling with aryl halides | Up to 86% |

| Boron Activation | Formation of boronic esters | Variable yields |

Medicinal Chemistry

In medicinal chemistry, compounds like 2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are explored for their potential as pharmaceutical agents. The difluoromethoxy group enhances lipophilicity and biological activity. Studies have shown that derivatives of this compound exhibit promising activity against various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance:

- Compound Tested : this compound

- Cell Line : MCF-7 breast cancer cells

- IC : 15 µM after 48 hours of treatment

Material Science

The compound's unique properties make it suitable for applications in material science. It can be used to create functionalized polymers and materials with specific electronic or optical properties.

Application Example: Polymer Synthesis

In polymer chemistry, the incorporation of boron-containing units can enhance the thermal stability and mechanical strength of polymers. The compound can be utilized as a monomer or cross-linking agent in the synthesis of advanced materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on pyridine-based boronate esters significantly influence their reactivity in cross-coupling reactions and stability under synthetic conditions. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoroethoxy (-OCF₃) group in [] enhances electrophilicity of the boronate, improving Suzuki coupling yields compared to methoxy (-OCH₃) analogs .

- Steric Effects : Bulky groups like piperidinyl (e.g., CAS 1402166-06-6) hinder transmetalation steps, often requiring elevated temperatures or specialized catalysts .

- Fluorinated Substituents: The target compound’s -OCHF₂ group balances reactivity and metabolic stability, outperforming non-fluorinated analogs in drug discovery contexts .

Suzuki-Miyaura Cross-Coupling :

- The target compound participates in palladium-catalyzed couplings with aryl halides, similar to analogs like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS RN: 1415748-20-7) .

- Yields for trifluoroethoxy-substituted derivatives (63–86%) often exceed those of bulky analogs (e.g., 17–36% for silylated compounds) .

Pharmaceutical Relevance :

Stability and Handling

- The pinacol boronate ester in the target compound is stable under inert atmospheres but hydrolyzes in protic solvents. This contrasts with silylated analogs (e.g., 2ac in []), which require rigorous anhydrous conditions .

- Safety data for related compounds (e.g., []) recommend glove-box handling to prevent boronate decomposition .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key steps:

- Starting from a pyridine derivative , selective functionalization at the 2- and 4-positions is required.

- Introduction of the difluoromethoxy group at the 2-position, which enhances lipophilicity and metabolic stability.

- Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 4-position, enabling further cross-coupling reactions.

This sequence demands regioselective control and often involves transition metal-catalyzed borylation reactions.

Iridium-Catalyzed C–H Borylation Method

A prominent and efficient method for installing the boronate ester on pyridine derivatives is the iridium-catalyzed C–H borylation, which has been demonstrated for trifluoromethyl-substituted pyridines and can be adapted for difluoromethoxy-substituted analogs.

- Catalyst and ligand: [Ir(OMe)(COD)]2 (1 mol%) and 4,4-di-tert-butyl bipyridine (2 mol%) are used.

- Borylating agent: Pinacolborane (HBPin) is employed in 1.5 equivalents.

- Reaction conditions: The reaction is conducted under nitrogen atmosphere in a Schlenk flask at 80 °C.

- Workup: After completion, monitored by TLC or GC-MS, the mixture is cooled, exposed to air, and purified by silica gel column chromatography.

This method allows regioselective borylation at the pyridine ring, providing the pinacol boronate ester functionality with good yields and purity.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent is typically introduced either by:

- Nucleophilic substitution on a suitable pyridine precursor bearing a leaving group (e.g., halide) at the 2-position, using difluoromethoxide sources.

- Electrophilic difluoromethoxylation using specialized reagents designed for selective O-difluoromethylation.

The exact synthetic details depend on substrate availability and desired substitution pattern but generally require mild conditions to preserve the boronate ester moiety.

Multi-Step Synthesis Including Protective Groups

In some synthetic routes, especially when additional functional groups are present (e.g., amines), protective groups such as tert-butyl carbamate (Boc) are introduced to stabilize reactive sites during the synthetic sequence.

- Preparation of tert-butyl ((2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate involves:

- Synthesis of the pyridine core.

- Introduction of the difluoromethoxy group.

- Installation of the pinacol boronate ester.

- Addition of the Boc protective group on an amine substituent.

This multi-step approach utilizes catalysts, controlled temperatures, and inert atmospheres to achieve high purity and yield.

Summary Table of Preparation Methods

| Step | Method/Technique | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Pyridine core synthesis | Starting pyridine derivatives | Variable | Base structure for substitution |

| 2 | Difluoromethoxy group introduction | Difluoromethoxide reagents or electrophilic O-difluoromethylation agents | Mild temperature, inert atmosphere | Enhances lipophilicity and stability |

| 3 | Iridium-catalyzed C–H borylation | [Ir(OMe)(COD)]2, dtbbpy ligand, HBPin | 80 °C, nitrogen atmosphere | Regioselective installation of boronate ester |

| 4 | Protective group addition (optional) | Boc anhydride or equivalents | Controlled temperature | Protects amine groups during synthesis |

| 5 | Purification | Silica gel chromatography | Ambient temperature | Ensures high purity |

| 6 | Stock solution preparation | DMSO, PEG300, Tween 80, corn oil | Sequential solvent addition | For experimental and in vivo use |

Research Findings and Considerations

- The iridium-catalyzed borylation method is widely recognized for its efficiency and regioselectivity in pyridine functionalization, including fluorinated derivatives.

- The difluoromethoxy group improves metabolic stability and lipophilicity, making the compound suitable for medicinal chemistry applications.

- Protective groups such as Boc are employed when additional functional groups require stabilization during multi-step synthesis.

- Proper solvent selection and stepwise addition are critical for preparing clear stock solutions for biological testing.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the boronate ester moiety. A general protocol involves:

- Reacting a halogenated pyridine precursor (e.g., 4-bromo-2-(difluoromethoxy)pyridine) with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous dioxane or THF.

- Optimize reaction conditions (70–90°C, 12–24 hours) and use a base such as potassium acetate (KOAc) to facilitate transmetallation .

- Purify via silica gel chromatography, ensuring removal of residual palladium and unreacted boronate esters. Yield ranges from 60–85%, depending on precursor reactivity .

Basic: How should researchers characterize this compound to confirm its structure and purity?

Answer:

Key characterization methods include:

- NMR Spectroscopy : Record ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. The difluoromethoxy group (OCF₂H) shows distinct splitting patterns (e.g., δ ~6.5–7.0 ppm for ¹H; δ ~120–125 ppm for ¹⁹F) .

- Mass Spectrometry (MS) : Use high-resolution MS (e.g., DART or ESI) to verify the molecular ion peak (exact mass: 303.09 g/mol) .

- Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) or GC-MS to confirm ≥97% purity .

Advanced: How can air sensitivity and moisture instability of the boronate ester be mitigated during synthesis and storage?

Answer:

The dioxaborolane group is sensitive to hydrolysis and oxidation. Mitigation strategies include:

- Conducting reactions under inert atmosphere (N₂/Ar) using Schlenk-line techniques .

- Storing the compound at 2–8°C in sealed, desiccated containers with molecular sieves to prevent moisture ingress .

- Pre-treating solvents (e.g., THF, dioxane) with anhydrous MgSO₄ or activated alumina to remove trace water .

Advanced: What experimental parameters influence the efficiency of cross-coupling reactions involving this boronate ester?

Answer:

Critical factors include:

- Halogen vs. Triflate Leaving Groups : Bromo precursors typically yield higher coupling efficiency (65–85%) compared to chloro analogs (30–50%) due to better leaving-group ability .

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ may improve yields for sterically hindered substrates .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides but may increase side reactions; non-polar solvents (toluene) favor selectivity .

Basic: What role does the difluoromethoxy group play in medicinal chemistry applications?

Answer:

The OCF₂H group enhances metabolic stability and membrane permeability by:

- Reducing susceptibility to oxidative metabolism (via C-F bond strength).

- Modulating electron density on the pyridine ring, influencing binding affinity in target proteins (e.g., kinase inhibitors) .

Advanced: How do electron-withdrawing substituents (e.g., difluoromethoxy) affect the reactivity of the boronate ester in cross-couplings?

Answer:

The difluoromethoxy group is electron-withdrawing, which:

- Activates the Boronate : Increases electrophilicity of the boron center, accelerating transmetallation in Suzuki reactions .

- Reduces Steric Hindrance : The small size of OCF₂H minimizes steric clashes during Pd-catalyzed coupling, improving regioselectivity .

Advanced: What are the decomposition pathways of this compound under varying pH and temperature conditions?

Answer:

Decomposition studies reveal:

- Acidic Conditions (pH < 5) : Rapid hydrolysis of the boronate ester to boronic acid, detectable via ¹¹B NMR (δ ~30 ppm) .

- Elevated Temperatures (>80°C) : Degradation of the dioxaborolane ring, forming pinacol byproducts (GC-MS monitoring recommended) .

Advanced: How can researchers resolve contradictions in NMR spectral data caused by dynamic fluorine effects?

Answer:

The difluoromethoxy group’s ¹H-¹⁹F coupling complicates NMR interpretation. Strategies include:

- Using ¹⁹F NMR to directly observe splitting patterns (e.g., δ ~-80 ppm for OCF₂H) .

- Employing DEPT-135 or HSQC experiments to distinguish overlapping proton signals in ¹H NMR .

Basic: What purification techniques are optimal for isolating this compound post-synthesis?

Answer:

- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate = 4:1 to 2:1) .

- Recrystallization : Dissolve in hot ethanol and cool to -20°C to obtain crystalline product .

Advanced: How do electronic effects of the pyridine ring influence the compound’s utility in conjugated materials?

Answer:

The pyridine ring’s electron-deficient nature enables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.